molecular formula C21H26N4O2S2 B11132163 5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11132163
M. Wt: 430.6 g/mol
InChI Key: ZRLGWQRHDBFQHO-SSZFMOIBSA-N
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Description

The compound 5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolanone ring, and a dipropylamino group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dipropylamino Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the dipropylamino moiety.

    Construction of the Thiazolanone Ring: This can be synthesized via a condensation reaction between a thioamide and a carbonyl compound.

    Final Assembly: The final step involves the coupling of the pyrido[1,2-a]pyrimidine core with the thiazolanone ring, often facilitated by a base or a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dipropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways due to its potential bioactivity.

Medicine

In medicine, it could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 5-{(Z)-1-[2-(dimethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
  • 5-{(Z)-1-[2-(diethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Uniqueness

The uniqueness of 5-{(Z)-1-[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one lies in its specific substitution pattern and the presence of the dipropylamino group, which may confer distinct chemical and biological properties compared to its analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26N4O2S2

Molecular Weight

430.6 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O2S2/c1-5-10-23(11-6-2)18-15(19(26)24-12-8-7-9-17(24)22-18)13-16-20(27)25(14(3)4)21(28)29-16/h7-9,12-14H,5-6,10-11H2,1-4H3/b16-13-

InChI Key

ZRLGWQRHDBFQHO-SSZFMOIBSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C(C)C

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C(C)C

Origin of Product

United States

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